molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Cat. No.: B1276718
CAS No.: 57010-78-3
M. Wt: 209.28 g/mol
InChI Key: LXFGWCHPPYFMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further connected to a methylamine group

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGWCHPPYFMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427905
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57010-78-3
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination via Acrolein Conjugate Addition

Procedure (from US5973205A):

  • Conjugate Addition : React 3,4-dimethoxy-N-methylphenethylamine with acrolein in tetrahydrofuran (THF) at 0–5°C in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Imine Formation : Combine the intermediate with 3,4-dimethoxyaniline.
  • Catalytic Hydrogenation : Reduce the imine using 10% palladium on carbon under 40–50 psi H₂ at 85–100°C for 20–36 hours.

Key Data :

  • Yield : 85–90% after purification.
  • Purity : >97% (HPLC).
  • Conditions : Aprotic solvents (THF), low-temperature steps to minimize side reactions.

Hydrogenation of N-Methyl-2-(3,4-Dimethoxyphenyl)-2-Oxyethylamine

Procedure (from US20090171110A1):

  • Substrate Preparation : Synthesize N-methyl-2-(3,4-dimethoxyphenyl)-2-oxyethylamine via Houben-Hoesch reaction.
  • Direct Hydrogenation : Treat the ketone with H₂ (60–100 psi) and 10% Pd/C in THF at 55–100°C. A Lewis acid (e.g., AlCl₃) accelerates the reduction.
  • Workup : Isolate the product as a hydrochloride salt via acetone recrystallization.

Key Data :

  • Yield : 90.2% (two-step process).
  • Impurity Profile : <1.5% N-methyl-4-methoxyphenylethylamine.
  • Advantage : Skips intermediate isolation, reducing waste.

Darzens Condensation and Decarboxylation Pathway

Procedure (from EP0389876B1):

  • Epoxyester Synthesis : Condense 3,4-dimethoxybenzaldehyde with methyl chloroacetate using sodium ethoxide.
  • Hydrolysis and Decarboxylation : Convert the epoxyester to 3,4-dimethoxybenzeneacetaldehyde using NaOH, followed by acidic decarboxylation.
  • Reductive Amination : React the aldehyde with monomethylamine (1–6 eq) and NaBH₄ at −10–80°C.

Key Data :

  • Overall Yield : 65–75%.
  • Critical Step : Decarboxylation requires monopotassium phosphate to stabilize intermediates.

Analytical Characterization

Spectroscopic Data (PubChem CID 7131256)

Property Value
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
SMILES CNCCCC1=CC(=C(C=C1)OC)OC
¹H NMR (CDCl₃) δ 6.75 (m, 3H), 3.85 (s, 6H), 2.45 (t, 2H), 2.20 (s, 3H), 1.60 (m, 4H)
¹³C NMR (CDCl₃) δ 148.9, 147.2, 133.5, 120.1, 112.3, 56.1, 55.9, 53.8, 45.2, 29.7, 26.4

Crystallographic Data (WO2019202611A1)

  • Crystalline Form : HCl salt exhibits a PXRD pattern with peaks at 8.0°, 15.3°, 16.0°, 24.0°, and 26.0° 2θ.
  • Stability : Hygroscopic; store under inert atmosphere.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 85–90 >97 High selectivity for tertiary amine Requires high-pressure H₂ equipment
Direct Hydrogenation 90.2 97.9 No intermediate isolation Lewis acid generates acidic waste
Darzens Pathway 65–75 95 Scalable for bulk synthesis Multi-step, time-intensive

Applications in Pharmaceutical Synthesis

  • Verapamil Intermediate : Used in the synthesis of the coronary vasodilator verapamil (US20090171110A1).
  • Ivabradine Precursor : Key intermediate in the preparation of antianginal agents (WO2019202611A1).

Challenges and Optimization Strategies

  • Impurity Control : Demethylation at the 4-methoxy position is minimized using aprotic solvents (THF) and low temperatures.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused, reducing costs (US5973205A).

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its therapeutic potential, particularly in cancer treatment. Research has indicated that derivatives of similar structural frameworks may exhibit significant anticancer activity. For instance, a study on imidazo[1,2-a]quinoxalines highlighted the importance of substituents on the phenyl ring in enhancing biological activity against melanoma cells. The study found that modifications analogous to those found in N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine can lead to compounds with low nanomolar cytotoxicity against A375 melanoma cells .

Table 1: Summary of Anticancer Activity Studies

Compound NameTarget Cancer TypeIC50 (nM)Mechanism of Action
EAPB02303Melanoma20Inhibition of tubulin polymerization
This compoundVariousTBDTBD

Pharmacological Studies

Pharmacological studies have explored the effects of this compound on neurotransmitter systems. Its structural similarity to other amines suggests potential interactions with the central nervous system. Research on related compounds indicates that they may act as modulators for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Table 2: Pharmacological Effects of Related Compounds

Compound NameReceptor TargetEffect
EAPB0503nAChRsAntiproliferative
This compoundTBDTBD

Material Science Applications

In material science, this compound can be utilized in the synthesis of novel polymers and composites. Its unique chemical structure allows for the modification of polymer properties such as flexibility and thermal stability. The compound's ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with specific functionalities.

Case Study: Polymer Synthesis Using this compound

A recent study focused on incorporating this compound into polymer matrices to enhance their mechanical properties. The results showed improved tensile strength and thermal resistance compared to control samples without the compound .

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a propyl chain and a dimethoxyphenyl group. Its molecular formula is C15H21NC_{15}H_{21}N, and it possesses significant lipophilicity due to the aromatic substituents, which may influence its bioavailability and interaction with biological targets.

The compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Neurotransmitter Modulation : this compound has been shown to interact with various neurotransmitter systems, particularly the cholinergic system. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), enhancing synaptic transmission and potentially improving cognitive functions .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:

  • In vitro Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating potent antiproliferative effects .
  • Mechanistic Insights : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It was found to disrupt cell cycle progression at the G1 phase, leading to increased rates of apoptosis in treated cells .

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects:

  • Cognitive Enhancement : By modulating cholinergic signaling, this compound may enhance cognitive functions and memory retention. Animal models have shown improved performance in memory tasks following administration of the compound .
  • Protection Against Neurodegeneration : The antioxidant properties of this compound contribute to its neuroprotective effects by reducing oxidative stress associated with neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 5 µM .
  • Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function compared to control groups .

Summary Table of Biological Activities

Activity TypeTarget CellsIC50 (µM)Mechanism of Action
AnticancerA549 (Lung Cancer)5Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest at G1 phase
NeuroprotectionNeuronal CellsNot DeterminedAntioxidant activity and cholinergic modulation

Q & A

Basic: What are the established synthetic routes for N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine?

Answer:
The compound is synthesized via nucleophilic substitution reactions. A validated method involves reacting 1-bromo-3-chloropropane with N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a base (e.g., NaNH₂ or K₂CO₃) to form the target amine . Key steps include:

  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Yield optimization : Adjusting reaction time (12–24 hrs) and temperature (60–80°C).
  • Validation : Confirmed via LC-MS and ¹H NMR.

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation employs:

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490° .
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.5 ppm (N–CH₃), δ 3.8–4.0 ppm (OCH₃), and δ 6.7–7.1 ppm (aromatic protons).
    • IR : Stretching vibrations at 1250 cm⁻¹ (C–N) and 2830 cm⁻¹ (OCH₃).

Basic: What are its key physicochemical properties?

Answer:

  • Solubility : Miscible in polar solvents (e.g., DMSO, ethanol) but insoluble in water .
  • Stability : Stable at −20°C for ≥5 years; sensitive to light and oxidation .
  • UV-Vis : λmax at 255 nm (π→π* transition of the dimethoxyphenyl group) .

Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?

Answer:
Critical factors include:

  • Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics.
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor SN2 mechanisms.
  • Temperature : Higher temperatures (80°C) reduce reaction time but may increase side products.
  • Statistical approach : A 2³ factorial design can model interactions between variables .

Advanced: What pharmacological targets are associated with this compound?

Answer:
The 3,4-dimethoxyphenyl moiety suggests potential interaction with Sigma1 receptors , implicated in neurodegenerative diseases. Research strategies include:

  • Radiolabeling : Incorporate ¹¹C or ¹⁸F for PET imaging .
  • In vitro assays : Competitive binding studies using ³H-pentazocine as a radioligand.

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies arise from:

  • Impurity profiles : Side products (e.g., elimination byproducts) vary with base strength.
  • Analytical methods : LC-MS vs. gravimetric analysis may over/underestimate purity.
  • Mitigation : Standardize protocols (e.g., USP guidelines) and cross-validate with orthogonal techniques (HPLC, NMR) .

Basic: What role does this compound play as a synthetic intermediate?

Answer:
It is a precursor to Gallopamil , a calcium channel blocker. The amine reacts with nitriles (e.g., 2-(3,4,5-trimethoxyphenyl)-3-methylbutyronitrile) under basic conditions to form the final drug scaffold .

Advanced: How to predict its molecular interactions via computational modeling?

Answer:

  • Docking studies : Use crystal structure coordinates (PDB ID from ) to model ligand-receptor binding.
  • MD simulations : AMBER or GROMACS for dynamics of membrane-bound targets (e.g., GPCRs).
  • QM/MM : Hybrid methods to assess electronic interactions at binding sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.